molecular formula C11H6BrN B1521946 7-Bromo-2-naphthonitrile CAS No. 885227-79-2

7-Bromo-2-naphthonitrile

Cat. No. B1521946
M. Wt: 232.08 g/mol
InChI Key: ZFAPXUUMFUYDDB-UHFFFAOYSA-N
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Description

7-Bromo-2-naphthonitrile is a chemical compound with the CAS Number: 885227-79-2 . It has a molecular weight of 232.08 .


Synthesis Analysis

The synthesis of 7-Bromo-2-naphthonitrile involves two stages . In the first stage, 7-bromo-2-naphthonitrile and triethylamine are combined with 1,3-bis-(diphenylphosphino)propane in methanol and dimethyl sulfoxide . In the second stage, the mixture is treated with carbon monoxide in methanol and dimethyl sulfoxide at 70 degrees Celsius for 20 hours .


Molecular Structure Analysis

The InChI code for 7-Bromo-2-naphthonitrile is 1S/C11H6BrN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H . The InChI key is ZFAPXUUMFUYDDB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reaction of 7-Bromo-2-naphthonitrile involves the use of carbon monoxide . The reaction conditions include a temperature of 70 degrees Celsius and a duration of 20 hours .


Physical And Chemical Properties Analysis

7-Bromo-2-naphthonitrile is a solid at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

7-Bromo-2-naphthonitrile has been utilized in organic synthesis, demonstrating its role in the formation of C–C and C–S bonds. Specifically, it serves as a pivotal compound in the acid-catalyzed condensation processes, facilitating the preparation of polycyclic amines and benzyl sulfides. This process exploits the behavior of 7-bromo-2-naphthonitrile as an organic photoacid, showcasing its utility in creating complex organic molecules through innovative synthetic routes (Strada et al., 2019).

Photocatalysis and Proton Transfer

7-Bromo-2-naphthonitrile has found applications in photocatalysis, particularly in the protonation of silylenol ethers. It acts as an excited state proton transfer (ESPT) catalyst, achieving high conversion rates with minimal catalyst concentration. This application underscores the compound's role in facilitating photocatalytic reactions, where its excited state acidity and long-lived triplet excited state are leveraged to achieve efficient proton transfer (Das et al., 2016).

Electrophilic Substitution Reactions

The unique reactivity of 7-Bromo-2-naphthonitrile under photochemical conditions has been studied, revealing its potential in electrophilic substitution reactions. The generation of electrophilic carbene intermediates from its precursor states highlights the versatility of 7-Bromo-2-naphthonitrile in organic synthesis, enabling the formation of diverse organic compounds through controlled reactivity pathways (Pretali et al., 2009).

Safety And Hazards

The safety data sheet (SDS) for 7-Bromo-2-naphthonitrile indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

7-bromonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAPXUUMFUYDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659311
Record name 7-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-naphthonitrile

CAS RN

885227-79-2
Record name 7-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,7-dibromonaphthalene (189) (20.0 g, 0.07 mol) in 1-methyl-2-pyrrolidinone (60 mL) was purged with N2 for 10 min. CUCN (7.52 g, 0.09 mol) and pyridine (0.5 mL) were added and the mixture was heated at 180° C. under N2 for 1.5 h. After cooling to 80° C., FeCl3 (40 g), water (200 mL) and conc. HCl (50 mL) were added and the mixture was stirred for 1 h at 80° C. The mixture was cooled, brine was added, and the mixture was extracted with CH2Cl2 (×3). The organic extracts were washed with aqueous HCl (2N, x2), water, 10% aqueous NaOH, brine, and dried. Chromatography eluting with CH2Cl2/petroleum ether (1:1, then 4:1) gave 7-bromo-2-naphthonitrile (190) (6.40 g, 39%) as a cream powder. A sample was recrystallised (petroleum ether) to give colorless needles: mp 126-128° C.; 1H NMR (CDCl3) δ 8.13 (s, 1H), 8.06 (d, J=1.5 Hz, 1H), 7.89 (d, J=8.5 Hz, 1H), 7.76 (d, J=8.8 Hz, 1H), 7.71 (dd, J=8.8, 1.9 Hz, 1H), 7.62 (dd, J=8.4, 1.5 Hz, 1H; 13C NMR δ 133.2, 133.0, 132.4, 130.6, 130.3, 129.6, 129.2, 126.8, 121.9, 118.7, 110.6. Anal. (C11H6BrN) C, H, N, Br.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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